An In-depth Technical Guide on the Chemical Properties of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole
An In-depth Technical Guide on the Chemical Properties of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a fluorinated organic compound that holds significant interest as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, combining a benzodioxole core with a difluoromethylenedioxy bridge and a hydroxymethyl substituent, impart desirable physicochemical properties that are advantageous for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₃ | [1] |
| Molecular Weight | 188.13 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 157437-25-7 | [1] |
| SMILES | OCc1cccc2c1OC(F)(F)O2 | [1] |
| InChI Key | VHULACBMFYTQMM-UHFFFAOYSA-N |
Note: Specific quantitative data for melting point, boiling point, and solubility were not found in the available search results.
Synthesis
The primary synthetic route to 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole involves the reduction of its corresponding aldehyde, 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.
Experimental Protocol: Reduction of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
While a specific detailed protocol for the synthesis of the 4-hydroxymethyl derivative was not explicitly found, a general and reliable method for the reduction of aldehydes to primary alcohols is the use of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[2][3][4]
Materials:
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2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Stir plate and stir bar
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Round-bottom flask
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.
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Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic.
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Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
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Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with dichloromethane (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole.
Spectroscopic Data
Biological Relevance and Applications
The 2,2-difluoro-1,3-benzodioxole moiety is a key structural component in various biologically active molecules. This scaffold is often utilized in drug discovery to enhance metabolic stability and improve pharmacokinetic properties, such as increased brain penetration.[1]
Intermediate in the Synthesis of CFTR Modulators
A closely related isomer, (2,2-difluoro-1,3-benzodioxol-5-yl)-methanol, is a known intermediate in the synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[6] The CFTR protein is crucial for ion and water transport across cell membranes, and its dysfunction leads to cystic fibrosis. The development of CFTR modulators is a key therapeutic strategy for this disease. The general role of such intermediates is to be incorporated into a larger molecule that ultimately interacts with the CFTR protein, aiding in its proper folding, trafficking to the cell surface, and/or channel gating.
Although a direct signaling pathway for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is not documented, its structural similarity to intermediates used in the development of CFTR correctors suggests its potential utility in this therapeutic area. The diagram below illustrates a generalized workflow for the use of such a building block in a drug discovery program targeting CFTR.
Caption: Synthetic workflow and evaluation pipeline for a potential CFTR corrector.
Precursor for PET Ligands
Fluorinated benzodioxole methanol derivatives are valuable intermediates in the synthesis of Positron Emission Tomography (PET) ligands.[1] The introduction of fluorine, particularly the difluoromethyl group, can enhance the metabolic stability and blood-brain barrier penetration of molecules, which are critical properties for PET tracers designed for neuroimaging.
Safety Information
4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a valuable fluorinated building block with potential applications in drug discovery, particularly in the development of CFTR modulators and PET ligands. While detailed experimental data on its physical properties are limited, its synthesis is accessible through the reduction of the corresponding aldehyde. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 2,2-Difluoro-1,3-benzodioxole 97 1583-59-1 [sigmaaldrich.com]
- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
